molecular formula C18H19NO2 B1302237 Methyl 1-(diphenylmethyl)azetidine-3-carboxylate CAS No. 53871-06-0

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Cat. No. B1302237
CAS RN: 53871-06-0
M. Wt: 281.3 g/mol
InChI Key: CNJNDJUSCWVDNF-UHFFFAOYSA-N
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Description

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate is a compound that belongs to the class of organic compounds known as azetidines, which are four-membered heterocyclic structures containing a nitrogen atom. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex and often requires multiple steps. For instance, the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol involves a three-step, one-pot construction of the chiral azetidine ring, starting from l-(+)-methionine, which is a cheap and readily available starting material . Similarly, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite intricate. For example, the crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol was determined to be triclinic with specific bond angles and lengths, indicating a puckered four-membered ring with two independent molecules differing in the conformation of the phenyl rings . This detailed structural information is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, for instance, acts as an alkylating agent for aromatic heterocycles, leading to the formation of aziridines and pyrroloimidazoles . The reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles have been described to yield a range of products, including aziridines and pyrroles, depending on the nature of the nucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different functional groups, such as the N-oxide function in trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, affects their solubility, stability, and reactivity. This particular compound forms strong intramolecular and intermolecular hydrogen bonds, which can be characterized by various spectroscopic methods .

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl 1-(diphenylmethyl)azetidine-3-carboxylate and its derivatives are pivotal in synthesizing various azetidine compounds. For instance, azetidine derivatives have been synthesized as analogs of proline, an important amino acid. These derivatives are used to study the relationship between protein synthesis and ion transport (Pitman et al., 1977).
  • In medicinal chemistry, azetidine derivatives serve as precursors for various pharmacologically active compounds. The preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives, for example, relates to the synthesis of polyoximic acid (Bauman & Duthaler, 1988).

Medicinal Intermediate Synthesis

  • This compound is integral in creating medicinal intermediates like 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These intermediates have applications in developing various pharmaceutical agents (Yang, 2009).
  • Additionally, it has been used in synthesizing cyclic beta-amino acid derivatives, which have potential in medicinal chemistry (Van Hende et al., 2009).

Polymer Science Applications

  • In the field of polymer science, azetidine-containing compounds, such as 3-azetidinyl propanol synthesized from methyl acrylate, are used in creating self-curable aqueous-based polyurethane dispersions. This application demonstrates the versatility of azetidine derivatives in materials science (Wang et al., 2006).

Catalysis and Organic Synthesis

  • Azetidine derivatives have been evaluated as catalysts in asymmetric addition reactions. For instance, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative of azetidine, has shown effectiveness in catalyzing the asymmetric addition of organozinc reagents to aldehydes, demonstrating the compound's utility in stereoselective synthesis (Wang et al., 2008).

Biochemical Research

  • In biochemical research, derivatives of azetidine, such as Azetidine 2-carboxylic Acid, have been used to study the effects on ion uptake and release in plant physiology, highlighting its role in understanding cellular processes (Pitman et al., 1977).

properties

IUPAC Name

methyl 1-benzhydrylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-18(20)16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJNDJUSCWVDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374936
Record name Methyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

CAS RN

53871-06-0
Record name Methyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(diphenylmethyl)azetidine-3-carboxylate
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Synthesis routes and methods I

Procedure details

Potassium carbonate (6.53 g) and iodomethane (0.976 ml) were added to a solution of 1-benzhydrylazetidine-3-carboxylic acid (4.20 g) in N,N-dimethylformamide (45 ml), followed by stirring at room temperature for 20.5 hours. The reaction mixture was poured into ice water, and extracted with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; heptane:ethyl acetate=5:1, then 3:1). The fractions containing the target compound were concentrated to give the title compound (3.57 g, 80.8%) as yellow crystals.
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
0.976 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.8%

Synthesis routes and methods II

Procedure details

A solution of 1-benzhydrylazetidine-3-carboxylic acid (4.20 g) in N,N-dimethylformamide (45 ml) were added potassium carbonate (6.53 g) and iodomethane (0.976 ml), followed by stirring at room temperature for 20.5 hr. The reaction mixture was poured into ice water, and extracted with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (eluent; heptane:ethyl acetate=5:1, then 3:1). Fractions containing the target compound were concentrated to provide the titled compound as yellow crystals (3.57 g, 80.8%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
0.976 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LR Reddy, Y Waman, K Nayak, K Baharooni… - Organic …, 2019 - ACS Publications
Asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane is described. This methodology affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) and …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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